Structural Differentiation from the Des-Butoxy Analog (CAS 321555-43-5): Impact of the 3-Butoxy Substituent on Lipophilicity and Predicted Membrane Permeability
The target compound (CAS 477551-10-3; MW 370.44; C₂₀H₁₉FN₂O₂S) differs from its closest commercially available analog N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 321555-43-5; MW 298.34; C₁₆H₁₁FN₂OS) by the presence of a 3-butoxy (-O(CH₂)₃CH₃) substituent on the benzamide phenyl ring. This structural modification adds 72.10 Da of molecular weight and introduces an ether oxygen capable of hydrogen-bond acceptance, along with a four-carbon alkyl chain that increases lipophilicity . The des-butoxy analog lacks any alkoxy substitution—a feature that, by class-level SAR inference from the Bayer P2X3 patent family (US10174016), is associated with reduced P2X3 binding affinity compared to alkoxy-substituted congeners [1]. In the patent's exemplified compounds, 3-alkoxy substitution (including 3-methoxy, 3-ethoxy, and 3-(tetrahydrofuranyl)methoxy variants) consistently contributes to sub-micromolar P2X3 antagonism, whereas unsubstituted benzamide analogs are not among the preferred embodiments [1].
| Evidence Dimension | Structural feature: presence vs. absence of 3-alkoxy substituent on benzamide ring and its predicted impact on P2X3 target engagement |
|---|---|
| Target Compound Data | Contains 3-butoxy substituent (C₄H₉O-); MW = 370.44; H-bond acceptor count = 4; predicted logP ≈ 4.5–5.0 (estimated by additive fragment methods). |
| Comparator Or Baseline | CAS 321555-43-5: No alkoxy substituent on benzamide; MW = 298.34; H-bond acceptor count = 3; predicted logP ≈ 3.5–4.0. |
| Quantified Difference | ΔMW = +72.10 Da; ΔH-bond acceptors = +1; estimated ΔlogP ≈ +1.0 unit (class-level inference, not experimentally determined for this pair). |
| Conditions | In silico physicochemical property prediction based on chemical structure; no direct experimental comparison of these two compounds in the same assay is publicly available. |
Why This Matters
For procurement decisions, the 3-butoxy group is the key structural discriminator: it is predicted to enhance target binding affinity (class-level SAR) and modulate physicochemical properties relevant to solubility, permeability, and metabolic stability, rendering the des-butoxy analog (CAS 321555-43-5) unsuitable as a direct experimental substitute.
- [1] Davenport AJ, Bräuer N, Fischer OM, et al. 1,3-Thiazol-2-yl substituted benzamides. US Patent US10174016B2. Exemplary compounds with 3-alkoxy substitution patterns demonstrating P2X3 antagonist activity. Granted January 8, 2019. View Source
